Methyl 4-(1H-pyrazol-1-yl)benzoate
Description
Overview of Pyrazole (B372694) Derivatives in Chemical Research
Pyrazole, a five-membered heterocyclic organic compound with two adjacent nitrogen atoms, forms the basis for a vast and diverse family of derivatives. researchgate.net These compounds have garnered substantial interest in various fields of chemical research, particularly in medicinal and agricultural chemistry. researchgate.netmdpi.com The pyrazole scaffold is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. globalresearchonline.net Consequently, pyrazole derivatives have been extensively investigated for a multitude of pharmacological activities. globalresearchonline.netorientjchem.org
The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with the first synthesis dating back to 1883. mdpi.com Common synthetic routes include the cyclocondensation of hydrazines with 1,3-difunctional compounds like β-diketones and α,β-unsaturated ketones. mdpi.commdpi.com The versatility of these synthetic methods allows for the creation of a wide array of substituted pyrazoles, each with potentially unique chemical and physical properties. mdpi.com
Significance of Benzoate (B1203000) Esters in Organic Chemistry
Benzoate esters are a class of organic compounds derived from benzoic acid. chemicalbull.com They are characterized by the presence of a benzoate group attached to an organic substituent via an ester linkage. These compounds are significant in organic chemistry for several reasons. They are widely used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. chemicalbull.comfiveable.me
The ester functional group imparts specific reactivity to these molecules, making them susceptible to reactions like hydrolysis and Claisen condensation. fiveable.menumberanalytics.com The physical properties of benzoate esters, such as their characteristic odors, have also led to their use in the fragrance and flavor industries. chemicalbull.comwikipedia.org The synthesis of benzoate esters is typically achieved through the esterification of benzoic acid with an alcohol, a fundamental reaction in organic chemistry. chemicalbull.comfiveable.me
Current Research Landscape of Methyl 4-(1H-pyrazol-1-yl)benzoate
This compound itself is a subject of focused research, primarily in the context of developing new functional molecules. Its synthesis can be achieved through various methods, including the reaction of methyl 4-ethynylbenzoate with hydrazine (B178648). Another reported synthesis involves the reaction of 4-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]benzoic acid methyl ester with a suitable reagent. chemicalbook.com
The structural and electronic properties of this compound and its analogs are of interest to researchers. For instance, the crystal structure of the related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, has been determined, revealing the dihedral angle between the pyrazole and benzene (B151609) rings. nih.govdoaj.org Such structural information is crucial for understanding the molecule's conformation and potential intermolecular interactions.
Furthermore, derivatives of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate have been synthesized and evaluated as potential inhibitors of specific biological targets, highlighting the compound's relevance in medicinal chemistry research. rsc.org These studies often involve computational docking simulations to understand the binding interactions at a molecular level. rsc.org
Hypotheses and Research Questions Guiding Investigations into this compound
The research into this compound is driven by several key hypotheses and research questions:
Novel Synthesis and Functionalization: Can more efficient and regioselective synthetic routes to this compound and its derivatives be developed? Researchers are exploring new catalytic systems and reaction conditions to improve yields and reduce the formation of byproducts.
Biological Activity: Given the established biological importance of pyrazoles, a central hypothesis is that this compound and its derivatives may exhibit valuable pharmacological properties. Investigations are focused on screening these compounds against various biological targets to identify potential therapeutic applications.
Structure-Activity Relationships (SAR): How do modifications to the pyrazole ring, the benzoate moiety, or the linker between them affect the compound's chemical and biological properties? SAR studies aim to establish a clear relationship between the molecular structure and its observed activity, guiding the design of more potent and selective analogs.
Material Science Applications: Could the unique combination of the pyrazole and benzoate functionalities lead to applications in material science? Research questions in this area might explore the potential of these compounds as ligands for metal-organic frameworks (MOFs), as components in fluorescent materials, or as building blocks for novel polymers.
Compound Information
| Compound Name |
| This compound |
| Pyrazole |
| Methyl 4-ethynylbenzoate |
| 4-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]benzoic acid methyl ester |
| Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate |
| (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate |
Chemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 400750-29-0 | sigmaaldrich.com |
| Molecular Formula | C₁₁H₁₀N₂O₂ | sigmaaldrich.com |
| Molecular Weight | 202.21 g/mol | sigmaaldrich.com |
| Melting Point | 119 - 121 °C | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| InChI Key | AGOPDJQWCXROJG-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-pyrazol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-3-5-10(6-4-9)13-8-2-7-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOPDJQWCXROJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359574 | |
| Record name | Methyl 4-(1H-pyrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400750-29-0 | |
| Record name | Methyl 4-(1H-pyrazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Methyl 4 1h Pyrazol 1 Yl Benzoate
General Synthetic Approaches to Pyrazolylbenzoates
The synthesis of pyrazolylbenzoates generally relies on two primary strategies: the formation of the pyrazole (B372694) ring on a pre-existing benzoate (B1203000) structure or the coupling of a pre-formed pyrazole ring with a benzoic acid derivative.
One of the most common methods for constructing the pyrazole ring is through the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This approach is highly versatile, allowing for the introduction of various substituents on the pyrazole ring. For instance, the reaction of β-ketoesters with hydrazines can yield pyrazole-4-carboxylates after subsequent saponification. researchgate.net
Another powerful technique is the [3+2] cycloaddition reaction . This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile containing a double or triple bond. wikipedia.org For example, the reaction of ethyl diazoacetate with an alkyne can lead to the formation of a pyrazole-5-carboxylate. wikipedia.org
In recent years, transition-metal-catalyzed cross-coupling reactions have become a cornerstone for the synthesis of N-arylpyrazoles. The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples. researchgate.netwikipedia.orgorganic-chemistry.org These reactions enable the direct formation of a C-N bond between an aryl halide (or pseudohalide) and the nitrogen atom of a pyrazole ring. The Buchwald-Hartwig reaction, which utilizes palladium catalysts with specialized phosphine (B1218219) ligands, is known for its broad substrate scope and functional group tolerance. wikipedia.orgyoutube.com The Ullmann condensation, traditionally employing copper catalysts at high temperatures, has seen significant improvements with the development of milder reaction conditions using various ligands. researchgate.netnih.gov
Specific Synthetic Routes for Methyl 4-(1H-pyrazol-1-yl)benzoate
The synthesis of the target molecule, this compound, can be achieved through several specific pathways, primarily involving either the formation of the pyrazole ring or its attachment to the benzene (B151609) ring as the key step.
Esterification is a fundamental reaction in the synthesis of this compound, typically occurring as the final step. The precursor, 4-(1H-pyrazol-1-yl)benzoic acid, can be esterified to the desired methyl ester. A common laboratory method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. nih.govyoutube.com
Alternatively, for small-scale synthesis or when dealing with sensitive substrates, diazomethane (B1218177) in an ethereal solution can be used to convert the carboxylic acid to its methyl ester efficiently at room temperature. prepchem.com For industrial applications, solid acid catalysts, such as those based on zirconium and titanium, are being explored for the esterification of benzoic acid derivatives due to their reusability and environmentally friendly nature. orgsyn.org
The formation of the pyrazole ring itself often involves nucleophilic substitution. A key strategy is the N-arylation of pyrazole with a suitable methyl 4-halobenzoate, such as methyl 4-fluorobenzoate (B1226621) or methyl 4-bromobenzoate. In this nucleophilic aromatic substitution (SNAr) reaction, the pyrazole anion, generated by a base, acts as the nucleophile, displacing the halide from the activated aromatic ring. The presence of an electron-withdrawing group, such as the methoxycarbonyl group on the benzoate, facilitates this reaction.
A related approach involves the nucleophilic substitution of a leaving group on a benzylic position. For instance, the reaction of pyrazole with a compound like methyl 4-(bromomethyl)benzoate (B8499459) in the presence of a base like potassium carbonate can yield the corresponding N-substituted pyrazole. nih.govresearchgate.net
The pyrazole ring can be constructed directly onto the aromatic framework through cyclization reactions. A common precursor for this approach is a derivative of methyl 4-acetylbenzoate. For example, reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can form an enaminone intermediate, which upon treatment with hydrazine, undergoes cyclization to form the pyrazole ring. researchgate.net Specifically, 4-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]benzoic acid methyl ester can be cyclized with hydrazine to yield methyl 4-(1H-pyrazol-3-yl)benzoate. chemicalbook.com
Another powerful cyclization method is the reaction of α,β-unsaturated carbonyl compounds with hydrazines. researchgate.netprepchem.com These reactions can be highly regioselective, depending on the substituents and reaction conditions. Ultrasound irradiation has been shown to significantly reduce reaction times for the cyclocondensation of enoates with hydrazines. nih.gov
The choice of catalyst is crucial for the efficiency and selectivity of the synthesis, particularly in cross-coupling reactions.
Palladium-based catalysts are extensively used in Buchwald-Hartwig amination reactions for the N-arylation of pyrazoles. These systems typically consist of a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a phosphine ligand. Bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos have been shown to be highly effective in promoting the coupling of aryl halides with a wide range of amines, including pyrazoles. youtube.com The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the pyrazole, deprotonation, and reductive elimination to form the desired C-N bond. youtube.com
Copper-based catalysts are the traditional choice for Ullmann condensation reactions. While early methods required harsh conditions, modern protocols utilize copper(I) salts, such as CuI, in combination with various ligands to facilitate the reaction at lower temperatures. researchgate.netorganic-chemistry.org Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have proven to be particularly effective in the copper-catalyzed N-arylation of pyrazoles with aryl iodides and bromides. researchgate.netorganic-chemistry.org Other successful ligand classes include amino acids (e.g., L-proline) and phenanthrolines. researchgate.net Copper oxide nanoparticles have also been developed as efficient and reusable catalysts for the N-arylation of nitrogen-containing heterocycles. mdpi.com
| Catalyst System | Reaction Type | Key Features |
| Palladium(II) acetate (B1210297) / XPhos | Buchwald-Hartwig Amination | High efficiency for C-N bond formation, broad substrate scope. youtube.com |
| Copper(I) iodide / DMEDA | Ullmann Condensation | Milder conditions compared to traditional Ullmann, good yields for N-arylation of pyrazoles. researchgate.netorganic-chemistry.org |
| Copper(I) iodide / L-proline | Ullmann-type Coupling | Effective for N-arylation of various heterocycles. researchgate.net |
| CuO Nanoparticles | N-arylation | Reusable and efficient catalyst for coupling nitrogen heterocycles with aryl halides. mdpi.com |
Reaction Conditions and Optimization Strategies
The success of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions.
Base: The choice of base is critical for generating the pyrazole anion for nucleophilic attack. Common bases include inorganic carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and alkoxides (NaOtBu, KOtBu). The strength of the base can influence the reaction rate and selectivity. For instance, in Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide are often employed. orgsyn.org
Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction mechanism. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and toluene (B28343) are commonly used in cross-coupling reactions. mdpi.commdpi.com In some cases, the use of water as a solvent in the presence of a phase-transfer catalyst has been reported for N-allylation of pyrazoles, offering a more sustainable approach. researchgate.net
Temperature: Reaction temperatures can vary significantly depending on the chosen synthetic route and catalyst system. While traditional Ullmann reactions often require high temperatures (over 150 °C), modern catalyzed reactions can often be performed at lower temperatures, sometimes even at room temperature. organic-chemistry.org Microwave irradiation has been utilized to accelerate reactions, leading to shorter reaction times and often improved yields. researchgate.net Temperature can also be a tool for controlling selectivity in some pyrazole syntheses. nih.gov
Ligand: In transition-metal-catalyzed reactions, the ligand is a key determinant of reactivity and selectivity. The development of bulky and electron-rich phosphine ligands has been instrumental in the advancement of the Buchwald-Hartwig amination, allowing for the coupling of a wider range of substrates under milder conditions. wikipedia.orgyoutube.com Similarly, the use of diamine and amino acid ligands has greatly improved the efficiency of copper-catalyzed N-arylation reactions. researchgate.netorganic-chemistry.org
Optimization of these parameters is essential to maximize the yield and purity of the final product, this compound, while minimizing side reactions.
| Parameter | Common Choices | Influence on Reaction |
| Base | K2CO3, Cs2CO3, K3PO4, NaOtBu | Generates the nucleophile; affects rate and selectivity. orgsyn.org |
| Solvent | Toluene, DMF, DMSO, Dioxane | Solubilizes reactants and catalyst; can influence mechanism. mdpi.commdpi.com |
| Temperature | Room temperature to >150 °C | Affects reaction rate and can influence selectivity. nih.govorganic-chemistry.org |
| Ligand | Phosphines (e.g., XPhos), Diamines (e.g., DMEDA) | Crucial for catalyst activity and stability in cross-coupling reactions. researchgate.netorganic-chemistry.orgyoutube.com |
| Atmosphere | Inert (e.g., N2, Ar) | Often required for air-sensitive catalysts and reagents. |
Novel Synthetic Methods and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient protocols. For the synthesis of this compound and related compounds, several novel and green approaches have been explored, focusing on alternative energy sources and advanced catalytic systems.
Green Chemistry Techniques: Microwave and Ultrasound Assistance
Green chemistry principles encourage the reduction or elimination of hazardous substances and energy consumption. jk-sci.com Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis have emerged as powerful green tools in the synthesis of pyrazole derivatives. chemicalbook.com
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times, from hours to minutes, and significant improvements in product yields. nih.govnih.gov The synthesis of various pyrazole derivatives, such as 1,3,5-substituted pyrazoles and 4-(pyrazol-1-yl)carboxanilides, has been successfully achieved using microwave heating, often under solvent-free conditions, which further enhances the green credentials of the method. nih.govresearchgate.net For instance, Ullmann coupling reactions, traditionally requiring high temperatures and long durations, can be completed in as little as 2-20 minutes under microwave irradiation. nih.gov This suggests that the N-arylation of pyrazole with methyl 4-halobenzoate could be significantly expedited using MAOS. nih.gov
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides mechanical energy that creates, expands, and implodes microscopic bubbles in a liquid—a phenomenon known as cavitation. This process generates localized high temperatures and pressures, accelerating reaction rates. researchgate.net The synthesis of pyrazolone (B3327878) and 1,5-disubstituted pyrazole derivatives has been effectively demonstrated using ultrasound, often in aqueous media or with recyclable catalysts, leading to high yields and shorter reaction times compared to conventional methods. chemicalbook.comnih.govnih.gov The Vilsmeier-Haack formylation of pyrazoles to produce pyrazole-4-carbaldehydes has also been optimized using both microwave and ultrasonic conditions, showcasing the versatility of these energy-efficient techniques. mdpi.com
Advanced Catalytic Cross-Coupling Reactions
The most direct route to this compound involves the formation of a carbon-nitrogen bond between the pyrazole ring and the methyl benzoate moiety. Modern palladium- and copper-catalyzed cross-coupling reactions are the cornerstone of this approach.
Copper-Catalyzed N-Arylation (Ullmann and Chan-Lam Coupling): The Ullmann condensation is a classic copper-promoted reaction for forming C-N bonds between an aryl halide and a nitrogen-containing compound like pyrazole. chemhelpasap.comrsc.orgchemicalbook.com While traditional Ullmann reactions require harsh conditions, modern variations use catalytic amounts of copper salts (e.g., CuI, CuBr) with ligands to facilitate the reaction under milder conditions. rsc.orgacs.org
The Chan-Lam coupling reaction represents a significant advancement, using arylboronic acids instead of aryl halides. mdpi.comslideshare.net This reaction is often catalyzed by copper(II) acetate and can be performed at room temperature and open to the air, making it operationally simple. mdpi.comchemicalbook.com The scope of these reactions is broad, tolerating a variety of functional groups. slideshare.net The N-arylation of pyrazoles, indazoles, and imidazoles with aryl iodides and bromides has been successfully achieved using copper-diamine catalytic systems. acs.org The coupling of 3-nitro-1H-pyrazole with various arylboronic acids has also been demonstrated using a Cu(OAc)₂ catalyst in methanol. nih.gov Microwave irradiation has been shown to effectively promote copper-catalyzed Ullmann-type couplings, further improving efficiency. nih.govnih.gov
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): As an alternative to copper catalysis, the palladium-catalyzed Buchwald-Hartwig amination has become a powerful and versatile method for C-N bond formation. This reaction typically couples an aryl halide or triflate with a nitrogen nucleophile in the presence of a palladium catalyst and a phosphine ligand. A two-step route to 4-(pyrazol-1-yl)carboxanilides has been developed involving an initial condensation followed by a Pd-catalyzed Buchwald-Hartwig amidation. researchgate.net Furthermore, palladium-catalyzed direct arylation at the C5 position of N-substituted pyrazoles bearing a halogen at the C4 position has been achieved using a simple phosphine-free Pd(OAc)₂ catalyst, highlighting the chemoselectivity possible with these systems. rsc.orgrsc.org
The table below summarizes typical conditions for these advanced synthetic methods, derived from protocols for analogous N-arylpyrazole syntheses.
| Method | Catalyst/Promoter | Ligand (if any) | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|---|
| Microwave-Assisted Ullmann Coupling | Cu(0), CuI, or Cu₂O | None or various | K₂CO₃, Phosphate Buffer | Ethanol (B145695) or Buffer | 80-120°C, 2-20 min | nih.govnih.gov |
| Ultrasound-Assisted Synthesis | Cu(I) or none | None | Sodium ethoxide | Ethanol | 60°C, 75-90 min | nih.gov |
| Chan-Lam Coupling | Cu(OAc)₂ | Pyridine or Diamine | K₃PO₄, Cs₂CO₃ | DCM, Toluene, DMF | Room Temp to 110°C | acs.orgmdpi.com |
| Buchwald-Hartwig Amination | Pd(OAc)₂ | Phosphine-based (e.g., Xantphos) | Cs₂CO₃, K₂CO₃ | Toluene, Dioxane | 80-110°C | researchgate.net |
Synthetic Strategies for Isomeric and Positional Variants of Pyrazolylbenzoates
The synthesis of isomers of this compound, where the ester group is at the meta or ortho position, or where the benzoate is attached to a different carbon on the pyrazole ring, requires distinct strategic approaches.
Synthesis of Positional Isomers: meta- and ortho-Pyrazolylbenzoates
Two primary retrosynthetic disconnections can be envisioned for the synthesis of Methyl 3-(1H-pyrazol-1-yl)benzoate and Methyl 2-(1H-pyrazol-1-yl)benzoate.
Strategy 1: N-Arylation of Pyrazole: This is the most direct approach, mirroring the synthesis of the para-isomer. It involves the copper- or palladium-catalyzed cross-coupling of pyrazole with an appropriate ortho- or meta-substituted methyl benzoate derivative. The key starting materials would be Methyl 2-bromobenzoate (B1222928) or Methyl 3-bromobenzoate. sigmaaldrich.com The reaction would likely proceed under standard Ullmann, Chan-Lam, or Buchwald-Hartwig conditions.
Strategy 2: Knorr Pyrazole Synthesis: This classical approach involves building the pyrazole ring onto a pre-functionalized benzene ring. jk-sci.comchemhelpasap.comslideshare.net The synthesis would begin with the corresponding methyl aminobenzoate (ortho- or meta-). The amino group is first converted into a hydrazine via diazotization followed by reduction. This substituted phenylhydrazine (B124118) is then condensed with a 1,3-dicarbonyl compound or its equivalent, such as malondialdehyde or 1,1,3,3-tetramethoxypropane, typically under acidic conditions, to cyclize and form the pyrazole ring. chemhelpasap.com For example, the synthesis of the meta-isomer would start from Methyl 3-aminobenzoate. chemicalbook.com
Synthesis of a Regioisomer: Methyl 4-(1H-pyrazol-3-yl)benzoate
In this isomer, the benzoate group is attached to the C3 position of the pyrazole ring, which requires a different synthetic design. Instead of forming a C(aryl)-N bond, the strategy must construct the pyrazole ring in a way that the C3 carbon is derived from the benzoate-containing starting material. A documented synthesis starts from Methyl 4-acetylbenzoate, which is converted to an enaminone, specifically 4-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]benzoic acid methyl ester. chemicalbook.com This intermediate contains the required carbon skeleton. Subsequent reaction with hydrazine hydrate (B1144303) leads to cyclization, where the hydrazine nitrogens attack the carbonyl carbon and the β-carbon of the enamine, displacing the dimethylamino group to form the pyrazole ring. The reaction proceeds in ethanol at elevated temperatures (50-60°C) to give Methyl 4-(1H-pyrazol-3-yl)benzoate in quantitative yield. chemicalbook.com
The table below outlines the synthetic strategies for producing these isomeric pyrazolylbenzoates.
| Target Isomer | Strategy | Key Starting Materials | Key Reaction Type | Reference |
|---|---|---|---|---|
| Methyl 3-(1H-pyrazol-1-yl)benzoate | N-Arylation | Pyrazole, Methyl 3-bromobenzoate | Ullmann / Chan-Lam / Buchwald-Hartwig Coupling | acs.org |
| Ring Formation | 3-(Methoxycarbonyl)phenylhydrazine, 1,3-dicarbonyl | Knorr Pyrazole Synthesis | chemicalbook.comchemhelpasap.com | |
| Methyl 2-(1H-pyrazol-1-yl)benzoate | N-Arylation | Pyrazole, Methyl 2-bromobenzoate | Ullmann / Chan-Lam / Buchwald-Hartwig Coupling | acs.orgsigmaaldrich.com |
| Ring Formation | 2-(Methoxycarbonyl)phenylhydrazine, 1,3-dicarbonyl | Knorr Pyrazole Synthesis | chemhelpasap.com | |
| Methyl 4-(1H-pyrazol-3-yl)benzoate | Ring Formation | Methyl 4-acetylbenzoate, Hydrazine hydrate | Enaminone cyclization | chemicalbook.com |
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like methyl 4-(1H-pyrazol-1-yl)benzoate, providing detailed information about the hydrogen and carbon atomic environments.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In ¹H NMR analysis of this compound, distinct signals corresponding to each unique proton environment are expected. The protons on the pyrazole (B372694) ring typically appear as distinct multiplets. The proton at position 3 (adjacent to the nitrogen) and position 5 (adjacent to the carbon bonded to the phenyl ring) would show characteristic chemical shifts and coupling patterns. The proton at position 4 would likely appear as a triplet due to coupling with the two adjacent protons.
The protons on the para-substituted benzene (B151609) ring would present as two distinct doublets, characteristic of an AA'BB' system, in the aromatic region of the spectrum. The integration of these signals would correspond to two protons each. Furthermore, a sharp singlet for the methyl ester (-OCH₃) protons would be observed in the upfield region of the spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eleven distinct signals are anticipated. This includes the carbonyl carbon of the ester group, which would appear at the most downfield position. The spectrum would also show signals for the four unique carbons of the benzene ring and the three unique carbons of the pyrazole ring. The methyl carbon of the ester group would be found at the most upfield position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyrazole-H3 | 7.5 - 8.0 | 138 - 142 |
| Pyrazole-H4 | 6.3 - 6.7 | 106 - 110 |
| Pyrazole-H5 | 7.8 - 8.2 | 128 - 132 |
| Benzene-H (ortho to COOCH₃) | 7.9 - 8.2 | 129 - 131 |
| Benzene-H (ortho to Pyrazole) | 7.6 - 7.9 | 118 - 122 |
| Methyl (-OCH₃) | 3.8 - 4.0 | 51 - 53 |
| Carbonyl (C=O) | - | 165 - 168 |
| Benzene-C (ipso, C-COOCH₃) | - | 125 - 130 |
| Benzene-C (ipso, C-Pyrazole) | - | 140 - 145 |
Note: These are predicted values based on typical chemical shifts for similar structural motifs and may not represent exact experimental values.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment
To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would clearly show the correlation between the adjacent protons on the pyrazole ring (H3, H4, and H5) and the coupling between the ortho and meta protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon by correlating the ¹H and ¹³C chemical shifts. For example, the proton signal for the methyl group would correlate with the methyl carbon signal.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration, typically appearing in the region of 1720-1740 cm⁻¹. Other significant peaks would include the C-O stretching vibrations of the ester group around 1250-1300 cm⁻¹. The spectrum would also display multiple bands corresponding to the C=C and C-H stretching of the aromatic and pyrazole rings.
Table 2: Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1720 - 1740 (Strong) |
| C-O (Ester) | Stretch | 1250 - 1300 (Strong) |
| Aromatic C=C | Stretch | 1600 - 1450 (Multiple, medium) |
| Aromatic C-H | Stretch | 3000 - 3100 (Medium) |
| Pyrazole Ring | Ring Stretch | ~1500 - 1550 (Medium) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound. For this compound (C₁₁H₁₀N₂O₂), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (202.21).
The fragmentation pattern in Electron Ionization (EI) MS can give further structural insights. Common fragmentation pathways for this molecule would likely include:
Loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at [M-31]⁺.
Loss of the methyl ester group (-COOCH₃) to give a fragment at [M-59]⁺.
Cleavage of the pyrazole ring.
Fragmentation of the bond between the benzene and pyrazole rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions associated with the conjugated system formed by the pyrazole ring, the benzene ring, and the carbonyl group. It is likely that multiple absorption maxima (λ_max) would be observed, reflecting the different electronic transitions within this extended chromophore. The position and intensity of these bands are sensitive to the solvent used for the analysis. Studies on similar pyrazole derivatives show absorption maxima in the UV region, often between 250 and 350 nm.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" for chemical identification and structural analysis. upenn.eduksu.edu.salibretexts.org This method is complementary to infrared (IR) spectroscopy, as the selection rules differ; vibrations that are weak in IR may be strong in Raman, and vice versa. libretexts.org In Raman spectroscopy, a sample is irradiated with a monochromatic laser, and the inelastically scattered light is analyzed. The energy difference between the incident and scattered photons corresponds to the energy of the molecular vibrations. ksu.edu.sa
The key vibrational modes that would constitute the Raman fingerprint of this compound are detailed below:
Pyrazole Ring Vibrations: The pyrazole moiety has several characteristic vibrational modes. These include C-H stretching, C=C and C=N stretching, N-N stretching, and various ring deformation and breathing modes. derpharmachemica.comnih.gov The C=N and C=C mixed stretching vibrations in pyrazole derivatives are typically observed as strong bands in the 1500-1520 cm⁻¹ region. derpharmachemica.com Ring deformation modes for the pyrazole ring are expected at lower frequencies, with a notable deformation observed experimentally at 634 cm⁻¹ in a related pyrazole compound. derpharmachemica.com
Phenyl Ring Vibrations: The para-substituted benzene ring gives rise to several prominent Raman bands. Aromatic C-H stretching vibrations are typically found in the 3000-3100 cm⁻¹ region. derpharmachemica.com The aromatic C-C stretching vibrations are characteristic and generally appear in the 1430-1625 cm⁻¹ range. derpharmachemica.com For para-substituted benzene derivatives, a strong ring breathing mode is often observed around 1000 cm⁻¹. horiba.com
Ester Group and Linkage Vibrations: The methyl ester group (-COOCH₃) will exhibit a characteristic C=O stretching vibration. This is typically a strong band and for esters, it is found around 1740 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester will also be present. Furthermore, the C-N stretching vibration linking the pyrazole and phenyl rings is expected in the 1130–1200 cm⁻¹ region. derpharmachemica.com
An interactive data table summarizing the expected characteristic Raman shifts for this compound, based on data from analogous compounds, is provided below.
\Note: These are expected values based on spectroscopic data of structurally similar compounds and general vibrational frequency ranges. derpharmachemica.comhoriba.comresearchgate.net The actual experimental values may vary.*
Table of Compounds
Crystallographic Analysis and Solid State Characteristics
Single Crystal X-ray Diffraction Studies of Pyrazole-Benzoate Derivatives
Single crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. Although a specific study for Methyl 4-(1H-pyrazol-1-yl)benzoate is not available, the analysis of a near analogue, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, offers valuable representative data. doaj.org
Crystal System and Space Group Determination
The crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate was determined to belong to the triclinic crystal system with the space group P-1. doaj.orgcambridge.org This indicates a low-symmetry arrangement of the molecules in the crystal lattice.
Below is a table summarizing the crystallographic data for ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. doaj.org
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1338 (12) |
| b (Å) | 8.1961 (9) |
| c (Å) | 10.7933 (11) |
| α (°) | 74.013 (9) |
| β (°) | 83.308 (10) |
| γ (°) | 64.734 (13) |
| Volume (ų) | 625.54 (13) |
| Z | 2 |
Molecular Conformation and Torsion Angles
In the case of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the molecule adopts a non-planar conformation. doaj.org A key feature is the significant dihedral angle of 76.06 (11)° between the mean planes of the pyrazole (B372694) and benzene (B151609) rings. doaj.org This twisted arrangement is a common characteristic of N-arylpyrazole derivatives and is influenced by the steric hindrance between the two ring systems. The conformation of the ethyl side chain is observed to be in an anti-configuration. doaj.org
Intermolecular Interactions and Hydrogen Bonding Networks
The crystal packing of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate is primarily governed by very weak C-H···π interactions. doaj.org These interactions involve both the pyrazole and benzene rings, creating a three-dimensional network structure. doaj.org In more complex pyrazole derivatives, stronger intermolecular forces like N-H···O and N-H···N hydrogen bonds can play a crucial role in stabilizing the crystal packing. johnshopkins.edu The study of these interactions is vital for understanding the supramolecular assembly of these compounds.
Polymorphism in Pyrazolylbenzoate Structures
Polymorphism, the ability of a compound to exist in more than one crystal form, is a significant phenomenon in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. For pyrazole derivatives, polymorphism has been observed. For instance, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline has been shown to exist in at least two different polymorphic forms, one crystallizing in the P21/n space group and the other in the C2/c space group. mdpi.com This highlights the potential for this compound to also exhibit polymorphism under different crystallization conditions. The study of polymorphism is crucial as different crystalline forms can have different stabilities and bioavailabilities. acs.org
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is an essential analytical technique for the characterization of bulk crystalline materials. carleton.edu While single crystal XRD provides the detailed structure of a single crystal, PXRD is used to analyze a finely ground powder containing a multitude of small crystallites. carleton.eduyoutube.com This technique is invaluable for several purposes:
Phase Identification: The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, allowing for the identification of the compound by comparing the pattern to a database. carleton.edu
Purity Assessment: PXRD can be used to determine the purity of a bulk sample. The presence of crystalline impurities would result in additional peaks in the diffraction pattern. youtube.com
Polymorph Screening: It is a key tool in identifying the existence of different polymorphic forms of a substance. acs.org
Analysis of Crystallinity: The technique can distinguish between crystalline and amorphous (non-crystalline) materials. Crystalline materials produce sharp diffraction peaks, whereas amorphous materials result in broad, diffuse halos. youtube.com
For a compound like this compound, PXRD would be the standard method to confirm the identity and purity of a synthesized batch, and to investigate for the presence of any polymorphic forms. youtube.com
Computational Chemistry and Theoretical Investigations of Methyl 4 1h Pyrazol 1 Yl Benzoate
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting the geometry, reactivity, and spectroscopic properties of compounds like Methyl 4-(1H-pyrazol-1-yl)benzoate.
Geometry Optimization and Energy Minimization
Geometry optimization is a fundamental computational process that seeks to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global energy minimum. ej-chem.org This process iteratively adjusts the positions of the atoms on the potential energy surface (PES) until the net inter-atomic forces on each atom are close to zero. ej-chem.org The resulting optimized structure represents the most stable conformation of the molecule and is crucial for calculating other molecular properties accurately.
Table 1: Illustrative Optimized Geometrical Parameters for a Pyrazole-Benzene System
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (pyrazole-benzene) | ~1.4 Å |
| Bond Angle | C-N-C | ~120° |
| Dihedral Angle | Pyrazole-Benzene | ~40-80° |
Note: The values in this table are representative and would need to be specifically calculated for this compound.
Molecular Orbital Analysis (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. sigmaaldrich.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. nih.gov For pyrazole-containing aromatic compounds, DFT calculations are frequently used to determine these energy levels and predict their electronic behavior and reactivity. bldpharm.comglpbio.com The analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attacks.
Table 2: Illustrative Frontier Orbital Energies for a Pyrazole (B372694) Derivative
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Electron-rich regions, likely on the pyrazole ring |
| LUMO | -1.8 | Electron-deficient regions, potentially on the benzoate (B1203000) moiety |
| Energy Gap (ΔE) | 4.7 | Indicates moderate chemical reactivity |
Note: These energy values are illustrative. Specific DFT calculations are required for this compound.
Frontier Orbital Interactions in Reaction Mechanisms
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactions by focusing on the interaction between the HOMO of one reactant and the LUMO of another. mdpi.com This approach is particularly useful for explaining pericyclic reactions, cycloadditions, and Lewis acid-base interactions. sigmaaldrich.com
In a potential reaction involving this compound, its HOMO would interact with the LUMO of an electrophilic reagent, while its LUMO would interact with the HOMO of a nucleophilic reagent. For instance, in a Diels-Alder reaction, where a pyrazole derivative might act as the diene or dienophile, the symmetry and energy of the frontier orbitals would determine the feasibility and stereochemical outcome of the reaction. mdpi.com By analyzing the overlap between the frontier orbitals of the reactants, chemists can predict reaction pathways and the stability of the transition states, providing insight into the reaction mechanism. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change. nih.gov
For this compound, MD simulations can be used to explore its conformational landscape. The molecule's flexibility, particularly the rotation around the bond connecting the pyrazole and benzene (B151609) rings, can be studied. By simulating the molecule in different environments, such as in a solvent or interacting with a biological macromolecule, MD can reveal the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule behaves in a realistic setting and how its shape adapts upon binding to a target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org Pyrazole derivatives are known to possess a wide range of biological activities, making them suitable candidates for QSAR studies. ej-chem.orgbldpharm.com
A QSAR study on a series of pyrazole benzoates, including the title compound, would involve calculating a set of molecular descriptors for each molecule. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., enzyme inhibition, receptor binding). bldpharm.com A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and providing insights into the structural features essential for biological activity.
Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition.
For this compound, docking simulations can be performed against various protein targets to explore its potential as a bioactive agent. The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity for different poses. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target protein. Such studies on pyrazole derivatives have been instrumental in identifying potential inhibitors for targets like kinases and other enzymes.
Table 3: Illustrative Docking Simulation Results for a Pyrazole Ligand
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Tyrosine Kinase | -8.5 | LYS745, GLU762 | Hydrogen Bond |
| Cyclin-Dependent Kinase | -9.2 | PHE80, LEU134 | Hydrophobic Interaction |
| Carbonic Anhydrase | -7.8 | HIS94, THR199 | Hydrogen Bond, Metal Coordination |
Note: This table provides a template for docking results. The specific targets and results would depend on the actual docking studies performed with this compound.
Cheminformatics and Database Mining of Pyrazole and Benzoate Scaffolds
Cheminformatics and database mining are essential computational tools in modern drug discovery and materials science. They enable the systematic analysis of large chemical datasets to identify trends, uncover structure-activity relationships (SAR), and discover novel molecular scaffolds with therapeutic potential. The core structure of this compound is composed of two key moieties: a pyrazole ring and a benzoate group. The analysis of these individual scaffolds within vast chemical databases provides critical insights into their roles as building blocks for bioactive compounds.
Detailed Research Findings
The Pyrazole Scaffold: A Privileged Structure in Chemical Databases
The pyrazole ring is widely recognized in medicinal chemistry as a "privileged scaffold". nih.gov This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a versatile starting point for drug design. researchgate.net Its prevalence and success have prompted extensive cheminformatic analyses and database mining efforts to understand its structural and functional significance.
A notable study involved the mining of the National Cancer Institute (NCI) database, from which a set of 1,551 pyrazole derivatives was extracted to analyze their anti-proliferative effects across 60 human cancer cell lines. nih.gov This research utilized cheminformatic techniques such as the analysis of Bemis-Murcko skeletons—which represent the core ring systems and linkers of a molecule—to correlate structural architectures with biological activity. nih.gov The analysis revealed that specific substitution patterns and the fusion of the pyrazole ring with other cyclic structures significantly impact its potency and selectivity as an anticancer agent. For instance, the 1,3-diphenyl-pyrazole scaffold emerged as a particularly useful framework for developing potent and targeted anticancer candidates. nih.gov
Substitutions on the pyrazole ring critically modulate its chemical properties. N-unsubstituted pyrazoles can act as both hydrogen bond donors and acceptors, whereas N-1 substitution, as seen in this compound, removes the hydrogen bond donor capability, which can be crucial for tailoring binding affinity to specific biological targets. nih.govnih.gov
Database mining has also demonstrated that pyrazole derivatives show a class-selectivity towards protein kinases, many of which are implicated in cancer. researchgate.net This highlights the importance of the pyrazole moiety in the development of new antitumor drugs. researchgate.net
Table 1: Analysis of Common Pyrazole-Based Scaffolds from NCI Database Mining
| Scaffold Type | Number of Compounds Analyzed | Average A Score* | Average SP Score** | Key Finding |
| Unfused Pyrazole Ring | Not specified | 78.6 | 34.2 | Generally better anti-proliferative effects compared to fused systems. nih.gov |
| 1,3-Diphenyl-pyrazole | 209 | 67.6 | 15.6 | A useful scaffold for potent and targeted anticancer candidates. nih.gov |
| Pyrazolo[1,5-a] nih.govnih.govnih.govtriazine | Not specified | High | Low | Appears to have better selectivity. nih.gov |
| 1-Phenyl Substituted Pyrazole | 553 | Not specified | Not specified | The presence of this substitution is considered advantageous for activity. nih.gov |
*Average A Score refers to the average of the growth inhibition percentage (GI%) values for outlier cells. **Average SP Score refers to the average of GI% values across all NCI-60 cell lines.
The Benzoate Scaffold: A Ubiquitous Building Block
The benzoate scaffold is another fundamental component in the landscape of chemical compounds. While perhaps not as extensively studied as a "privileged" scaffold in the same vein as pyrazole, its presence is ubiquitous in approved drugs, agrochemicals, and materials. Database mining approaches for benzoate-containing compounds are often part of broader analyses focusing on structure-activity relationships where the benzoate moiety acts as a key substituent influencing properties like solubility, stability, and receptor interaction.
Cheminformatic Methodologies for Scaffold Analysis
The analysis of large compound databases relies on a variety of sophisticated cheminformatic techniques. Scaffold diversity analysis is a common method used to compare different compound libraries or datasets. researchgate.net This can be achieved through simple frequency counts or more advanced, entropy-based metrics that consider the specific distribution of molecules across various scaffolds. researchgate.net
By integrating data from multiple sources and applying these computational methodologies, researchers can build predictive models and gain a deeper understanding of the ligand profiles for important biological targets, guiding the design of new and more effective molecules. nih.gov
Chemical Reactivity and Derivatization Studies of Methyl 4 1h Pyrazol 1 Yl Benzoate
Reactions of the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity is influenced by the electron distribution within the ring and the presence of the substituent at the N1 position.
Electrophilic Aromatic Substitution on Pyrazole
Due to its inherent aromatic character, the pyrazole ring can undergo electrophilic aromatic substitution. The two nitrogen atoms in the ring significantly influence the position of substitution. Their combined electron-donating effect increases the electron density at the C4 position, making it the primary site for electrophilic attack. Conversely, the C3 and C5 positions are deactivated towards electrophiles because of their proximity to the electronegative nitrogen atoms.
Common electrophilic substitution reactions for pyrazoles include nitration and halogenation. For instance, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. Halogenation, such as bromination or chlorination, typically proceeds at the C4 position as well.
Table 1: Representative Conditions for Electrophilic Aromatic Substitution on the Pyrazole Ring
| Reaction | Reagents | Position of Substitution |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | C4 |
| Halogenation | Br₂ or Cl₂ | C4 |
This table presents generalized conditions for pyrazole rings; specific conditions for Methyl 4-(1H-pyrazol-1-yl)benzoate may vary.
Nucleophilic Reactions on Pyrazole
The electron-deficient nature of the C3 and C5 positions makes them susceptible to nucleophilic attack. This reactivity is the opposite of that observed for electrophilic substitution. In the presence of a strong base, deprotonation can occur at the C3 position, which may lead to subsequent ring-opening reactions.
Functionalization at Nitrogen Atoms of Pyrazole
In the parent pyrazole molecule, the N1 nitrogen can be readily deprotonated by a strong base to form a nucleophilic anion, which can then be alkylated or acylated. However, in this compound, the N1 position is already substituted with the phenylbenzoate group.
The N2 nitrogen atom, possessing a lone pair of electrons, is basic and can react with electrophiles. This allows for reactions such as alkylation, which would result in the formation of a pyrazolium (B1228807) salt.
Reactions of the Benzoate (B1203000) Moiety
The benzoate portion of the molecule consists of a phenyl ring substituted with a methyl ester group. This part of the molecule also undergoes a characteristic set of reactions.
Reactions at the Ester Group (e.g., Hydrolysis, Transesterification)
The methyl ester group is susceptible to nucleophilic acyl substitution. A primary example is hydrolysis, the conversion of the ester to a carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water, followed by acidification. This process yields 4-(1H-pyrazol-1-yl)benzoic acid.
Table 2: Example Conditions for Hydrolysis of a Methyl Benzoate Derivative
| Substrate | Reagents | Product | Yield |
| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | 1. NaOH, H₂O, Methanol, Reflux2. Conc. HCl | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% |
Data adapted from a similar procedure for methyl ester hydrolysis.
Transesterification, the conversion of one ester to another, is also a feasible reaction. This can be accomplished by reacting this compound with another alcohol in the presence of an acid or base catalyst.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of the benzoate moiety can undergo electrophilic aromatic substitution. The outcome of this reaction is governed by the directing effects of the two existing substituents: the pyrazol-1-yl group and the methyl ester group.
The methyl ester group (-COOCH₃) is an electron-withdrawing group and acts as a deactivator and a meta-director for incoming electrophiles. This means it slows down the rate of substitution and directs new substituents to the positions meta to itself.
Conversely, the N-pyrazol-1-yl group is generally considered an activating group and an ortho, para-director. Since the para position is already occupied by the ester group, it directs incoming electrophiles to the positions ortho to itself.
In this compound, these two directing effects are synergistic. The positions ortho to the pyrazol-1-yl group are the same as the positions meta to the methyl ester group. Therefore, electrophilic substitution on the phenyl ring will predominantly occur at the positions ortho to the pyrazol-1-yl substituent.
A classic example of this reaction is nitration. Treatment of methyl benzoate with a mixture of nitric acid and sulfuric acid leads to the formation of the nitronium ion, which then attacks the aromatic ring. For this compound, this would result in the introduction of a nitro group at the positions ortho to the pyrazole ring.
Table 3: Directing Effects of Substituents on the Phenyl Ring
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -C(=O)OCH₃ (Methyl Ester) | Electron-withdrawing | Deactivating | meta |
| -N-pyrazole (Pyrazol-1-yl) | Electron-donating (via N lone pair) | Activating | ortho, para |
Reactivity of the Linkage between Pyrazole and Benzoate Moieties
Generally, the C(aryl)-N bond in N-arylpyrazoles is relatively stable under many reaction conditions. wikipedia.org However, cleavage of this bond can be achieved under specific, often forcing, conditions. For instance, photochemical transformations of certain pyrazolo[1,2-a]pyrazolone substrates can induce homolytic or heterolytic C-N bond cleavage. nih.gov Additionally, some transition-metal-free methods have been developed for the selective cleavage of C(aryl)-CH3 bonds, which could potentially be adapted for C-N bond cleavage. nih.gov
In the context of N-aryl amides, which share some structural similarities, selective cleavage of the C(aryl)-N bond has been achieved using reagents like 2-iodoxybenzoic acid (IBX) under mild conditions, leaving the C(carbonyl)-N bond intact. researchgate.netorganic-chemistry.org This suggests that with the appropriate choice of reagents and conditions, the C-N linkage in this compound could potentially be cleaved to separate the pyrazole and benzoate fragments if desired for specific synthetic strategies.
Synthesis of Novel Derivatives with Modified Structural Features
The structural framework of this compound provides a versatile platform for the synthesis of a wide array of novel derivatives with modified structural features. These modifications can be targeted at the pyrazole ring, the benzoate moiety, or the ester group, and can also involve the construction of more complex fused heterocyclic and spirocyclic systems.
Substituted Pyrazole Rings
The pyrazole ring itself can be a target for substitution, leading to new analogues with altered electronic and steric properties. nih.govnih.govmdpi.com
Direct Arylation: The C4 position of the pyrazole ring can be directly arylated using aryl chlorides or bromides. nih.gov
1,3-Dipolar Cycloaddition: A variety of 1,3,4-trisubstituted pyrazoles can be prepared via the 1,3-dipolar cycloaddition reaction of sydnones with various alkenes and alkynes. benthamdirect.comnih.gov
N-Arylation: The nitrogen atoms of the pyrazole ring can be further functionalized. For instance, N-arylation of pyrazoles can be achieved through Chan-Lam coupling with aryl boronic acids using a copper(II) acetate (B1210297)/triethylamine catalytic system. researchgate.net
The following table summarizes some examples of substituted pyrazole derivatives and the synthetic methods used.
| Derivative Type | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| 1,3,4-Trisubstituted Pyrazoles | 1,3-Dipolar Cycloaddition | 3-Phenylsydnones, Alkenes/Alkynes | benthamdirect.comnih.gov |
| 4-Aryl Pyrazoles | Direct Arylation | N-Alkyl/Aryl Sydnones, Aryl Chlorides/Bromides | nih.gov |
| N-Aryl Pyrazoles | Chan-Lam Coupling | Pyrazole, Aryl Boronic Acid, Cu(OAc)2/TEA | researchgate.net |
Substituted Benzoate Moieties
Modification of the benzoate moiety can be achieved through reactions targeting the phenyl ring, as discussed in section 6.2.3, or by transformations of the ester group. A notable example is the synthesis of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives, which have been investigated as potential BRAFV600E inhibitors. rsc.org The synthesis of these compounds often involves multi-step sequences, starting from precursor molecules that are later elaborated to include the desired substitutions on the benzoate ring.
Variations in the Ester Group
The methyl ester group of this compound is a versatile handle for further derivatization.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(1H-pyrazol-1-yl)benzoic acid, under either acidic or basic conditions. This carboxylic acid can then serve as a precursor for a variety of other functional groups.
Amidation: The methyl ester can be converted to an amide by reaction with an amine. nih.govresearchgate.net This reaction can be catalyzed by various reagents, including nickel catalysts. lookchem.com The synthesis of pyrazole carboxamides has been explored for their potential as carbonic anhydrase inhibitors. nih.gov The formation of amide bonds can also be achieved through the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.gov
The table below illustrates some common transformations of the ester group.
| Transformation | Product Type | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Hydrolysis | Carboxylic Acid | Acid or Base | nih.gov |
| Amidation | Amide | Amine, Catalyst (e.g., Nickel) | nih.govresearchgate.netlookchem.com |
Heterocyclic Fusions and Spiro Compounds
The reactive sites on both the pyrazole and benzoate moieties of this compound can be utilized to construct more complex molecular architectures, including fused heterocyclic systems and spiro compounds.
Heterocyclic Fusions:
Pyrazolo[1,5-a]pyridines and Pyrazolo[1,5-a]quinolines: These fused systems can be synthesized from pyrazole precursors through various cyclization strategies. d-nb.infoorganic-chemistry.orgresearchgate.netresearchgate.net For example, the reaction of 5-aminopyrazoles with enaminones can lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. researchgate.net
Pyrazolo[1,5-a]pyrimidines: These compounds have been synthesized through the condensation of 5-amino-3-methylpyrazole with diethyl malonate, followed by chlorination and further functionalization. nih.gov
Spiro Compounds:
Spiro[indole-pyrazole] Derivatives: The synthesis of spiro[indole-pyranopyrazole] and spiro[indole-pyranopyrrole] has been reported through the Michael reaction of 3-dicyanomethylene-2H-indol-2-ones with appropriate pyrazole-containing precursors. researchgate.netniscpr.res.in
Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]: These have been synthesized via a four-component reaction of hydrazines, β-keto esters, isatins, and malononitrile (B47326) or ethyl cyanoacetate, catalyzed by Fe3O4@l-arginine. nih.gov An enantioselective synthesis has also been developed using an organocatalytic asymmetric Michael/cyclization cascade reaction. rsc.org
Spiro[cyclohexanone-oxindoles/pyrazolones]: These can be synthesized through multicomponent reactions. researchgate.net
The following table provides examples of fused and spiro compounds derived from pyrazole-containing starting materials.
| Compound Type | Synthetic Strategy | Key Precursors | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Condensation/Cyclization | 5-Aminopyrazoles, Enaminones | researchgate.netnih.gov |
| Spiro[indole-pyranopyrazole] | Michael Reaction | 3-Dicyanomethylene-2H-indol-2-ones, Pyrazole derivatives | niscpr.res.in |
| Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] | Four-component reaction | Hydrazines, β-Keto esters, Isatins, Malononitrile | nih.gov |
Mechanistic Studies of Key Reactions
The chemical behavior of this compound is governed by the interplay of its two primary functional components: the pyrazole ring and the methyl benzoate moiety. Mechanistic studies of reactions analogous to those that this compound undergoes provide critical insights into its synthesis and derivatization potential. While direct mechanistic investigations on this compound are not extensively documented, a robust understanding can be constructed by examining studies on the formation of the pyrazole ring, its subsequent N-arylation, and reactions involving the ester group.
Mechanism of Pyrazole Ring Formation
The synthesis of the pyrazole ring system typically proceeds via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. rsc.orgresearchgate.netsci-hub.se This reaction is fundamental to forming the heterocyclic core of the title compound.
The mechanism is generally accepted to initiate with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs where the second nitrogen atom attacks the remaining carbonyl group. rsc.org This leads to a cyclic hydroxyl intermediate (a hydroxylpyrazolidine). rsc.org The final step is an acid- or base-catalyzed dehydration to yield the aromatic pyrazole ring. nih.gov
Table 1: Mechanistic Steps in Knorr Pyrazole Synthesis
| Step | Description | Key Intermediates | Catalysis |
| 1 | Nucleophilic attack of hydrazine on a carbonyl group. | Hydrazone | General acid/base |
| 2 | Intramolecular cyclization. | Hydroxylpyrazolidine | - |
| 3 | Dehydration (often rate-determining). | Pyrazole | Acid or base |
Mechanism of N-Arylation of the Pyrazole Ring
The attachment of the pyrazole ring to the phenyl benzoate group is typically achieved through an N-arylation reaction, often under Ullmann condensation conditions. This involves the copper-catalyzed coupling of a pyrazole with an aryl halide. nih.govwikipedia.org The mechanism of this transformation is intricate and highly dependent on the specific reaction conditions, including the ligands used for the copper catalyst.
Traditionally, the Ullmann reaction was thought to proceed through a mechanism involving oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. wikipedia.org
However, recent computational studies have proposed alternative, lower-energy pathways. mit.edu Depending on the ligands and the nucleophilicity of the pyrazole, the mechanism can proceed through:
Single-Electron Transfer (SET): An electron is transferred from the copper-nucleophile complex to the aryl halide. This pathway is often favored for more electron-rich copper complexes. mit.edu
Iodine Atom Transfer (IAT): This pathway involves the transfer of the halogen atom from the aryl halide to the copper complex and is favored for less electron-donating ligands. mit.edu
Ligands play a crucial role in not only facilitating the catalytic cycle but also in controlling the regioselectivity of the arylation on unsymmetrical pyrazoles. nih.gov By tuning the steric and electronic properties of the ligands, the catalyst can direct the arylation to a specific nitrogen atom of the pyrazole ring, which is a significant challenge in the synthesis of substituted pyrazoles. nih.govsciety.org
Mechanistic Insights into Ester Derivatization
The methyl ester group of this compound is a key site for derivatization, primarily through hydrolysis and amidation reactions.
The hydrolysis of methyl benzoates can be catalyzed by either acid or base, with each proceeding through a distinct mechanism.
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, resulting in the elimination of methanol as a leaving group and the formation of the corresponding carboxylic acid. msudenver.edu Studies on substituted benzoates show that electron-donating groups can accelerate this reaction, which is consistent with a mechanism where the stability of a protonated intermediate is important. msudenver.edu
Base-Promoted Hydrolysis (Saponification): This reaction involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a negatively charged tetrahedral intermediate in the rate-determining step. The intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group to form the carboxylic acid, which is subsequently deprotonated by the basic conditions to form the carboxylate salt. psu.edu Kinetic studies using Hammett plots for the hydrolysis of substituted ethyl benzoates show a positive reaction constant (ρ value of +2.56), indicating that electron-withdrawing substituents on the benzene (B151609) ring accelerate the reaction. libretexts.org This is because they help to stabilize the developing negative charge on the tetrahedral intermediate in the rate-determining step.
Table 2: Hammett Substituent Constants (σ) and Relative Hydrolysis Rates for p-Substituted Ethyl Benzoates
| Substituent (p-X) | σ value | Relative Rate (k/k₀) |
| -NO₂ | +0.78 | High |
| -Cl | +0.23 | Moderate |
| -H | 0.00 | 1.00 |
| -CH₃ | -0.17 | Low |
| -OCH₃ | -0.27 | Very Low |
Data adapted from studies on the alkaline hydrolysis of substituted ethyl benzoates. A positive ρ value indicates that substituents with a positive σ value increase the reaction rate. libretexts.org
The conversion of esters to amides is another important derivatization reaction. The uncatalyzed reaction typically requires harsh conditions due to the lower nucleophilicity of amines compared to hydroxide ions and the relatively poor leaving group ability of alkoxides. The general mechanism involves the nucleophilic attack of the amine on the ester's carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the alcohol (methanol in this case) to yield the amide. acs.org
The reaction can be catalyzed to proceed under milder conditions. For instance, the amidation of methyl benzoate with ammonia (B1221849) has been shown to be catalyzed by alumina (B75360), following an Eley-Rideal mechanism. In this mechanism, the methyl benzoate adsorbs onto the alumina surface, where it is then attacked by an ammonia molecule from the solution. The reaction is inhibited by the product, benzamide, which also adsorbs onto the catalyst surface. rsc.org Other catalytic systems, such as those based on zirconium or manganese, have also been developed and are proposed to operate through various mechanistic pathways, including acid-base catalysis or the involvement of metal-ligand cooperative effects. acs.orgmdpi.com
Applications in Advanced Materials and Supramolecular Chemistry
Design of Coordination Complexes and Metal-Organic Frameworks (MOFs)
The pyrazole (B372694) moiety is a cornerstone in coordination chemistry, and Methyl 4-(1H-pyrazol-1-yl)benzoate serves as a key precursor for ligands used in constructing coordination complexes and highly stable Metal-Organic Frameworks (MOFs).
Pyrazoles can exhibit a variety of coordination modes, acting as neutral monodentate or, with further functionalization, as bidentate or polydentate chelating agents. guidechem.com This versatility allows for the construction of diverse and complex supramolecular structures. The N-aryl linkage, as seen in this compound, provides a rigid and sterically defined backbone, influencing the final geometry of the metal complex.
Derivatives of this compound are used to create ligands that coordinate with a wide range of transition metal ions, including copper (Cu), nickel (Ni), palladium (Pd), and ruthenium (Ru). nih.govresearchgate.net The resulting coordination geometry is dependent on the metal ion's preferred coordination number and the steric and electronic properties of the ligand itself.
For instance, studies on related pyrazole-benzimidazole ligands have shown that they form complexes with a 1:2 metal-to-ligand stoichiometry. With Ni(II), these ligands tend to form complexes with a tetrahedral geometry, while with Cu(II), they typically result in square planar geometries. researchgate.net The ability of pyrazole-containing ligands to form everything from simple mononuclear complexes to intricate polynuclear structures makes them highly valuable in the rational design of MOFs. guidechem.com In pyrazolate-based MOFs, the deprotonated pyrazole ring bridges metal centers, leading to robust and often porous frameworks with exceptional chemical stability. researchgate.net
Metal complexes featuring pyrazole-based ligands derived from precursors like this compound have demonstrated significant catalytic activity in various organic transformations. The combination of the pyrazole's σ-donor capability and the ability to modify the ligand's steric and electronic environment allows for the creation of highly efficient and selective catalysts. nih.gov
These complexes have proven particularly effective in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. nih.gov For example, palladium(II) complexes bearing bis(pyrazolyl) ligands have been used as pre-catalysts for coupling bromobenzene (B47551) with phenylboronic acid, achieving high conversion rates. nih.gov Furthermore, robust pyrazolate-based MOFs have been developed as heterogeneous catalysts for challenging reactions like C–H bond activation and C–O cross-coupling, showcasing their superior stability and recyclability compared to homogeneous catalysts. researchgate.net
| Catalyst Type | Reaction | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Bis(pyrazolyl)palladium(II) complex | Suzuki-Miyaura Coupling | Bromobenzene and Phenylboronic Acid | 98% conversion in 4 hours at 140 °C with 0.33 mol% catalyst loading. | nih.gov |
| Copper-Pyrazolate MOF (PCN-300) | Dehydrogenative C–O Cross Coupling | Various phenols and alcohols | Demonstrates high catalytic activity and excellent recyclability in an environmentally friendly manner. | researchgate.net |
| Ruthenium Protic Pyrazole Complex | Transfer Hydrogenation | Aldehydes | Protic pyrazole ligands can enhance the effectiveness of ruthenium complexes for efficient aldehyde hydrogenation. | nih.gov |
Utilization in Polymer Science and Advanced Coatings
While direct applications of this compound in commercial polymers and coatings are not extensively documented, the pyrazole motif is a subject of research in polymer chemistry. Scientists have synthesized novel electroluminescent polymers incorporating pyrazole units into the main chain or as side chains. researchgate.netrsc.org These syntheses typically involve condensation polymerization or the reaction of alkynones with hydrazines to form the pyrazole rings within the polymer structure. researchgate.net The resulting polypyrazoles are investigated for their potential as blue-light-emitting materials. researchgate.net The chemistry of related scorpionate ligands, which are derived from pyrazoles, has also been linked to the production of biodegradable polymers. glpbio.com This suggests that while this compound is primarily a precursor, its core structure is relevant to the development of functional polymers.
Role in Organic Electronics and Optoelectronic Materials
The field of organic electronics represents a significant area where derivatives of this compound find application. The inherent electronic properties of the N-aryl pyrazole structure make it a desirable component in materials designed for optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. nih.govrsc.orgmdpi.com
Pyrazole derivatives are recognized for their potential as blue fluorophores and have been incorporated into various materials with high thermal stability and high triplet energy levels, which are crucial for efficient electroluminescence. rsc.orgresearchgate.net Theoretical studies on related pyrazole-carboxylic acid compounds confirm their electronic stability and potential for optoelectronic applications due to strong absorption in the UV spectrum. nih.gov
In a notable application, the phenyl-pyrazole fragment has been used to construct advanced hole-transporting materials (HTMs). nih.govresearchgate.net These HTMs are critical components in perovskite solar cells, facilitating the efficient movement of positive charge carriers to the electrode. By integrating the phenyl-pyrazole unit into larger, more complex structures like spiro-compounds, researchers have developed materials with excellent electrochemical properties and high hole mobility. nih.govresearchgate.netresearchgate.net Some of these novel HTMs have enabled the fabrication of perovskite solar cells with power conversion efficiencies comparable to or even outperforming those using standard materials like spiro-OMeTAD. nih.govresearchgate.net
| Material Name | Core Structure | Key Property | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| WY-1 | Asymmetric Spiro-Phenylpyrazole/Fluorene | Good hole mobility and suitable HOMO level. | 14.2% | nih.gov |
| PPyra-TXA | Spiro-Phenylpyrazole/Thioxanthene (B1196266) | Enhanced hole mobility due to thioxanthene unit. | 18.06% | researchgate.net |
| Spiro-OMeTAD (Reference) | Symmetric Spiro-bifluorene | Standard, widely used HTM. | 14.8% / 16.15% | nih.govresearchgate.net |
Agrochemical Research and Development of Methyl 4 1h Pyrazol 1 Yl Benzoate
Methyl 4-(1H-pyrazol-1-yl)benzoate as a Precursor in Agrochemical Production
This compound is a recognized precursor in the synthesis of a variety of agrochemicals. acs.org Its utility stems from the reactive sites on both the pyrazole (B372694) and benzoate (B1203000) moieties, which allow for a range of chemical transformations. The ester group on the benzoate ring can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, while the pyrazole ring can undergo substitution reactions. This chemical versatility makes it a valuable starting material for creating more complex molecules with desired biological activities for agricultural applications.
The synthesis of various agrochemicals often involves multi-step processes where this compound is a key intermediate. For instance, the pyrazole-phenyl linkage is a common structural motif in many commercial pesticides. By modifying the ester group and introducing different substituents onto the pyrazole ring, chemists can generate a diverse library of compounds for biological screening. This strategic use of this compound as a foundational element streamlines the synthetic process and facilitates the exploration of new chemical spaces in the quest for innovative agrochemical solutions.
Structure-Activity Relationships in Herbicidal Agents
The pyrazole scaffold is a prominent feature in a number of commercial and developmental herbicides. The structure-activity relationship (SAR) studies of pyrazole-containing herbicides reveal that the biological activity is highly dependent on the nature and position of substituents on the pyrazole and the attached phenyl ring.
For example, in the development of novel pyrazole derivatives containing a phenylpyridine moiety, it was observed that the herbicidal activity against weeds like Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis was influenced by the substitution pattern. mdpi.com Certain compounds from this series exhibited moderate post-emergence herbicidal activity, with some even showing slightly superior performance against Setaria viridis compared to the commercial herbicide pyroxasulfone. mdpi.com
In another study focusing on pyrazole benzophenone (B1666685) derivatives as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, the substitution on the pyrazole and phenyl rings was critical for herbicidal efficacy. acs.org Greenhouse experiments demonstrated that several of these synthesized compounds exhibited promising herbicidal activity against barnyard grass. wikipedia.org The most effective compounds often featured specific substitutions that enhanced their inhibitory action on the target enzyme. acs.orgwikipedia.org The discovery that some of these novel pyrazole derivatives showed better safety for crops like maize further highlights the importance of fine-tuning the molecular structure. acs.org
Furthermore, research on pyrazole derivatives as protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors has also underscored the significance of the pyrazole ring. researchgate.net The pyrazole and benzene (B151609) rings in these herbicides are thought to mimic the natural substrate of the enzyme, leading to potent inhibition. researchgate.net The continuous exploration of different substituents on the pyrazole core has led to the discovery of new HPPD inhibitors with improved crop safety and broader spectrum weed control. frontiersin.org
Table 1: Herbicidal Activity of Selected Pyrazole Derivatives
| Compound/Active Ingredient | Target Weed(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| Pyrazole derivatives with phenylpyridine moiety | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis | Moderate post-emergence herbicidal activity. | mdpi.com |
| Pyrazole benzophenone derivatives | Barnyard grass | Promising herbicidal activity as HPPD inhibitors. | acs.orgwikipedia.org |
| Pyrazole derivatives with benzoyl scaffold | Echinochloa crus-galli | Superior pre- and post-emergence herbicidal activity. | frontiersin.org |
| 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Barnyard grass | Excellent inhibition with an EC50 of 10.53 g/ha. | researchgate.net |
| 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | Barnyard grass | Excellent inhibition with an EC50 of 10.37 g/ha. | researchgate.net |
Fungicidal Activities of Pyrazole Derivatives
The pyrazole ring is a crucial pharmacophore in the design of modern fungicides. A significant class of pyrazole-based fungicides are the pyrazole carboxamides, which act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). These compounds interfere with the mitochondrial respiratory chain in fungi, leading to a disruption of energy production and ultimately cell death.
Research has shown that the fungicidal activity of pyrazole derivatives can be significantly influenced by the substituents on the pyrazole ring. For instance, in a study of novel 1,5-disubstituted-1H-pyrazole-4-carboxamide derivatives, the introduction of a CH2Cl group at the 5-position of the pyrazole ring led to excellent antifungal activities against a range of phytopathogenic fungi. wikipedia.org In contrast, the introduction of a CH3 group at the same position resulted in lower activity. wikipedia.org
The fungicidal spectrum of pyrazole derivatives is broad, with activity reported against various pathogens such as Botrytis cinerea, Rhizoctonia solani, and Valsa mali. mdpi.comnih.gov The efficacy of these compounds can be comparable to or even exceed that of existing commercial fungicides. For example, certain pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety have demonstrated potent activity against Gaeumannomyces graminis var. tritici, the causative agent of take-all disease in wheat, with inhibition rates comparable to the commercial fungicide pyraclostrobin. researchgate.net
The mode of action of some novel pyrazole carboxamides has been found to be dual, not only inhibiting succinate dehydrogenase but also disrupting the cell membrane integrity of the target fungus. acs.org This multi-target approach can be advantageous in overcoming fungicide resistance.
Table 2: Fungicidal Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Target Fungus/Fungi | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrazole carboxamides | Gibberella zeae, Thanatephorus cucumeris, Nigrospora oryzae | Excellent in vitro antifungal activities; some compounds superior to fluopyram. | wikipedia.org |
| Isoxazolol pyrazole carboxylates | Rhizoctonia solani | Significant antifungal activity with an EC50 value of 0.37 μg/mL. | acs.org |
| Pyrazole derivatives with 1,2,3,4-tetrahydroquinoline | Gaeumannomyces graminis var. tritici | Inhibition rates above 90% at 50 μg/mL, comparable to pyraclostrobin. | researchgate.net |
| Pyrazole carboxylates with a thiazole (B1198619) backbone | Botrytis cinerea, Sclerotinia sclerotiorum, Valsa mali | Excellent bioactivities, with some compounds showing prominent efficacy in vivo. | nih.gov |
| Pyrazole carboxamide SCU2028 | Rhizoctonia solani | EC50 value of 0.022 mg/L, equivalent to thifluzamide. | osu.edunih.gov |
Insecticidal Activities and Pest Control Applications
The versatility of the pyrazole scaffold extends to the development of potent insecticides. Phenylpyrazole insecticides, characterized by a central pyrazole ring with a phenyl group attached to a nitrogen atom, represent a significant class of broad-spectrum insecticides. wikipedia.org These compounds were developed in part to address the growing issue of pest resistance to other insecticide classes. wikipedia.org
The primary mode of action for many phenylpyrazole insecticides, such as the widely used fipronil, is the blockade of GABA-gated chloride channels in the central nervous system of insects. wikipedia.orgnih.gov This disruption of the normal "calming" effect of GABA leads to hyperexcitation of the insect's nervous system, followed by paralysis and death. nih.gov This target site is different in insects compared to mammals, providing a degree of selective toxicity. nih.gov Other pyrazole insecticides act by inhibiting mitochondrial electron transport at the NADH-CoQ reductase site, which disrupts ATP formation. frontiersin.org
Structure-activity relationship studies have been instrumental in optimizing the insecticidal potency of pyrazole derivatives. For example, in the development of novel pyrazole-5-carboxamides, the introduction of an α-chloromethyl-N-benzyl group led to high insecticidal activity against the cotton bollworm. acs.orgnih.gov Similarly, the synthesis of N-pyridylpyrazole derivatives containing a thiazole moiety has yielded compounds with excellent insecticidal activity against lepidopteran pests like Plutella xylostella. mdpi.com
The range of pests controlled by pyrazole-based insecticides is extensive and includes agricultural pests like aphids, mites, and various moth species, as well as public health pests such as mosquitoes. acs.orgresearchgate.netnih.gov The continuous research in this area aims to discover new pyrazole derivatives with improved efficacy, broader spectrum of activity, and enhanced safety profiles.
Table 3: Insecticidal Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Target Pest(s) | Mode of Action/Key Findings | Reference(s) |
|---|---|---|---|
| Fipronil | Broad spectrum (cockroaches, termites, fleas, etc.) | Blocks GABA-gated chloride channels. | wikipedia.orgnih.gov |
| Pyrazole-5-carboxamides (with α-chloromethyl-N-benzyl) | Cotton bollworm (Helicoverpa armigera) | High stomach activity. | acs.orgnih.gov |
| N-pyridylpyrazole thiazole derivatives | Diamondback moth (Plutella xylostella) | LC50 values as low as 5.32 mg/L, comparable to indoxacarb. | mdpi.com |
| Pyrazole oxime ethers | Bean aphid (Aphis craccivora), Spider mite (Tetranychus cinnabarinus) | High insecticidal and acaricidal activity. | researchgate.net |
| Pyrazole amides with hydrazone substructures | Plutella xylostella, Helicoverpa armigera, Culex pipiens pallens | Good and broad-spectrum insecticidal activities. |
Pharmaceutical and Medicinal Chemistry Research Involving Methyl 4 1h Pyrazol 1 Yl Benzoate
Methyl 4-(1H-pyrazol-1-yl)benzoate as a Key Intermediate in Pharmaceutical Synthesis
This compound is a chemical compound that serves as a crucial building block in the synthesis of more complex molecules. lookchem.com Its unique structure, which combines a pyrazole (B372694) ring and a benzoic acid derivative, makes it a valuable intermediate for developing new drugs. lookchem.com In medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" because it is a component of many compounds with a wide range of biological activities. nih.govnih.gov
The versatility of this compound allows it to be a key component in the production of various pharmaceuticals. lookchem.com Researchers can modify its structure to synthesize novel drug candidates aimed at treating a variety of conditions, including cancer and inflammatory disorders. nbinno.com The presence of different functional groups within the molecule provides multiple points for chemical reactions, enabling the creation of a diverse library of derivative compounds for biological screening. nbinno.commdpi.com This adaptability makes it a significant entity in the field of drug discovery and development. lookchem.comnbinno.com
Investigation of Bioactive Analogues and Derivatives
The foundational structure of this compound provides a template for the design and synthesis of numerous bioactive analogues and derivatives. rsc.orgrsc.org By modifying the core pyrazole and benzoate (B1203000) moieties, medicinal chemists have developed a wide array of compounds with potential therapeutic applications. scispace.comresearchgate.net Pyrazole derivatives are a well-established class of compounds known for a broad spectrum of biological activities, and they are frequently incorporated into the structures of pharmaceuticals. nbinno.comnih.govdntb.gov.ua
One significant area of investigation involves the synthesis of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives. rsc.orgrsc.org These analogues have been specifically designed and evaluated for their potential as inhibitors of specific cancer-related proteins. rsc.orgrsc.org Other research efforts have focused on creating different structural variations, such as pyrazole-4-carbaldehyde derivatives, which can be synthesized through methods like the Vilsmeier-Haack reaction. nih.govscispace.com The goal of these synthetic efforts is to produce novel molecules with enhanced biological activity and to understand the relationship between their structure and function. nih.govrsc.org The continuous exploration of new synthetic routes, including multicomponent reactions, allows for the efficient creation of diverse pyrazole-based compounds for biological evaluation. nih.gov
Anticancer and Antitumor Activity Studies
Derivatives conceptually originating from the this compound scaffold have been the subject of extensive research for their potential anticancer and antitumor properties. nih.govnih.gov The pyrazole ring is a key feature in many compounds designed to combat cancer. nih.govdntb.gov.uameddocsonline.org Numerous studies have demonstrated that synthetic analogues incorporating the pyrazole structure exhibit significant cytotoxic activity against various human cancer cell lines. nih.govnih.gov These findings underscore the importance of the pyrazole moiety in the development of new antineoplastic agents. dntb.gov.uaopenmedicinalchemistryjournal.com
In Vitro Cytotoxicity Assays and IC50 Determination
The anticancer potential of pyrazole derivatives is frequently evaluated through in vitro cytotoxicity assays, which measure a compound's ability to inhibit the growth of cancer cells. A key metric from these assays is the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit cell growth by 50%. Lower IC50 values indicate greater potency.
A series of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives were tested against melanoma cell lines, with one compound, 10a , showing potent activity against A375 and WM266.4 cells with IC50 values of 1.36 μM and 0.94 μM, respectively. rsc.orgrsc.org Another study on novel 4,5-dihydropyrazole derivatives identified compounds with strong anticancer activity; for instance, compound 3d had an IC50 of 1.31 μM against the MCF-7 breast cancer cell line and 0.45 μM against the WM266.4 melanoma line. nih.gov Similarly, compound 3m from the same series showed IC50 values of 0.97 μM and 0.72 μM against MCF-7 and WM266.4 cells, respectively. nih.gov
Research into other pyrazole-based compounds has yielded further promising results. For example, certain (3-(furan-2-yl)pyrazol-4-yl) chalcones exhibited significant cytotoxicity against the A549 lung carcinoma cell line, with IC50 values as low as 13.86 µg/ml and 20 µg/ml for the most active compounds. nih.gov The table below summarizes the cytotoxic activities of various pyrazole derivatives against a range of human cancer cell lines.
| Compound Class | Cell Line | Cancer Type | IC50 Value (μM) |
| (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivative (10a) | A375 | Melanoma | 1.36 rsc.orgrsc.org |
| (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivative (10a) | WM266.4 | Melanoma | 0.94 rsc.orgrsc.org |
| 4,5-dihydropyrazole derivative (3d) | MCF-7 | Breast Cancer | 1.31 nih.gov |
| 4,5-dihydropyrazole derivative (3d) | WM266.4 | Melanoma | 0.45 nih.gov |
| 4,5-dihydropyrazole derivative (3m) | MCF-7 | Breast Cancer | 0.97 nih.gov |
| 4,5-dihydropyrazole derivative (3m) | WM266.4 | Melanoma | 0.72 nih.gov |
| Tetrazole-based isoxazolines (4h, 4i) | A549 | Lung Cancer | 1.51 - 2.83 researchgate.net |
| Pyrazole derivative (2) | A549 | Lung Cancer | 220.20 mdpi.com |
| (3-(furan-2-yl)pyrazol-4-yl) chalcone (7c) | A549 | Lung Cancer | ~35 (converted from 13.86 µg/ml) nih.gov |
| (3-(furan-2-yl)pyrazol-4-yl) chalcone (7b) | A549 | Lung Cancer | ~50 (converted from 20 µg/ml) nih.gov |
Mechanisms of Action in Cancer Cell Lines
Understanding the mechanisms by which pyrazole derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Research has indicated that these compounds can induce cancer cell death through multiple pathways.
One significant mechanism is the induction of apoptosis, or programmed cell death. Studies on (3-(furan-2-yl)pyrazol-4-yl) chalcones in the A549 lung cancer cell line showed that these compounds can activate key proteins in the apoptotic cascade. nih.gov Specifically, they were found to increase the expression levels of caspase-3, caspase-8, and caspase-9. nih.gov Caspase-8 is an initiator caspase in the extrinsic apoptotic pathway, while caspase-9 initiates the intrinsic pathway, and both converge to activate caspase-3, the primary executioner caspase responsible for the biochemical and morphological changes associated with apoptosis. nih.gov Furthermore, some pyrazole hybrids have been shown to induce apoptosis by upregulating the tumor suppressor gene p53. nih.gov
Another identified mechanism involves the inhibition of critical signaling pathways that control cell growth and proliferation. nih.govuran.ua Molecular docking studies have suggested that certain pyrazole derivatives may function by inhibiting the Epidermal Growth Factor Receptor Kinase (EGFRK). uran.ua The EGFR pathway is often hyperactivated in various cancers, and its inhibition is a validated strategy for cancer therapy. nih.gov
Targeting Specific Protein Kinases (e.g., BRAF V600E)
A key strategy in modern cancer therapy is the development of drugs that target specific proteins, such as protein kinases, that are mutated and drive tumor growth. The BRAF kinase, particularly the V600E mutant, is a major oncogenic driver in a high percentage of melanomas and other cancers. rsc.org Consequently, it has become an important therapeutic target.
Several series of pyrazole-based compounds have been specifically designed and synthesized as potential inhibitors of the BRAF V600E mutant kinase. rsc.orgrsc.orgnih.gov A study focused on (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives identified compounds with potent and selective inhibitory activity against BRAF V600E. rsc.orgrsc.org Molecular docking simulations showed that these compounds could bind tightly within the active site of the BRAF V600E crystal structure. rsc.orgrsc.org Similarly, a series of novel 4,5-dihydropyrazole derivatives were developed as BRAF V600E inhibitors, with the most potent compounds demonstrating strong activity in enzymatic assays. nih.gov Tricyclic pyrazole systems have also been investigated, leading to the discovery of potent BRAF inhibitors with nanomolar activity. nih.gov
The inhibitory activities of these pyrazole derivatives against the BRAF V600E kinase are quantified by their IC50 values, as shown in the table below.
| Compound Class | Target | IC50 Value (μM) |
| (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivative (10a) | BRAF V600E | 0.11 rsc.orgrsc.org |
| (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivative (10b) | BRAF V600E | 0.63 rsc.org |
| (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivative (10c) | BRAF V600E | 1.15 rsc.org |
| 4,5-dihydropyrazole derivative (3d) | BRAF V600E | 0.22 nih.gov |
| 4,5-dihydropyrazole derivative (3m) | BRAF V600E | 0.46 nih.gov |
| Tricyclic indeno[1,2-c]pyrazole (1j) | BRAF | 0.24 nih.gov |
Anti-inflammatory Properties and Mechanisms
The pyrazole scaffold is a well-known structural component in several anti-inflammatory drugs, including celecoxib and lonazolac. rjpbr.com This has prompted significant research into novel pyrazole derivatives, based on structures like this compound, for their potential anti-inflammatory activities. nih.govnih.gov Various studies have synthesized and evaluated new series of pyrazole compounds, demonstrating significant anti-inflammatory effects in preclinical models. researchgate.netnih.govnih.gov
One study focused on hydrazone derivatives of pyrazole-4-carboxaldehydes, which were evaluated for their ability to inhibit inflammation. eurekaselect.com The anti-inflammatory activity was assessed using both an in vitro model, which measured the inhibition of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) expression, and an in vivo xylene-induced ear edema model in mice. eurekaselect.com TNF-α is a key pro-inflammatory cytokine, and its inhibition is a major mechanism for controlling inflammation. Several of the synthesized compounds markedly inhibited TNF-α expression. eurekaselect.com The most potent compounds exhibited a dose-dependent inhibitory effect on TNF-α, with IC50 values in the low micromolar range. eurekaselect.com
In the in vivo model, these derivatives also demonstrated significant anti-inflammatory effects. eurekaselect.com For instance, compound 11c inhibited ear edema by 49.59% at a dose of 20 mg/kg, an effect comparable to the reference drug dexamethasone. eurekaselect.com Molecular docking studies suggested that these compounds bind effectively to TNF-α, with the phenyl and hydrazide parts of the molecules playing a key role in this interaction. eurekaselect.com Other studies using models such as carrageenan-induced paw edema in rats have also confirmed the anti-inflammatory potential of various pyrazolone (B3327878) derivatives. nih.gov
| Compound | Assay | IC50 Value (μM) | In Vivo Activity (20 mg/kg) |
| Hydrazone derivative of pyrazole (7b) | TNF-α Inhibition | 5.56 eurekaselect.com | Marked inhibition of ear edema eurekaselect.com |
| Hydrazone derivative of pyrazole (11c) | TNF-α Inhibition | 3.69 eurekaselect.com | 49.59% inhibition of ear edema eurekaselect.com |
Based on a comprehensive search of available scientific literature, there is no specific research data detailing the antimicrobial, antifungal, enzyme inhibition, or pharmacological profiling of the chemical compound This compound .
This compound is consistently referenced as a chemical intermediate or a precursor in the synthesis of more complex molecules. The research focus lies on the biological activities of the final, more elaborate derivatives, rather than on this specific foundational compound itself.
Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline focusing solely on this compound. The necessary experimental data for the specified sections (Antimicrobial and Antifungal Evaluations, Enzyme Inhibition Studies, Drug Discovery and Development Pipelines, and Pharmacological Profiling) does not appear to be publicly available for this particular molecule.
Analytical Method Development for Methyl 4 1h Pyrazol 1 Yl Benzoate and Its Metabolites
Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC)
Chromatographic techniques are the gold standard for assessing the purity of chemical compounds and for their quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for non-volatile and volatile compounds, respectively.
For Methyl 4-(1H-pyrazol-1-yl)benzoate, a non-volatile compound, HPLC would be the method of choice. A typical HPLC method for purity assessment and quantification would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection would likely be carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance. The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
In the synthesis of novel pyrazole (B372694) derivatives containing an indole (B1671886) ring, HPLC has been utilized to check the purity of the synthesized compounds. derpharmachemica.com Similarly, in the synthesis and characterization of other pyrazole derivatives, techniques such as ¹H-NMR, ¹³C-NMR, IR, and elemental analysis are commonly used to confirm the structure and purity of the compounds. nih.gov
A hypothetical HPLC method for this compound is outlined in the table below.
| Parameter | Details |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Temperature | Ambient |
Gas chromatography could also be explored, particularly for assessing the presence of any volatile impurities from the synthesis process. A potential GC method would involve a high-temperature capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.
Validation of Analytical Methods (Specificity, Linearity, Accuracy, Precision)
Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. The key validation parameters include specificity, linearity, accuracy, and precision.
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the peaks of any known impurities or degradation products are well-resolved from the main compound peak.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically demonstrated by preparing a series of standard solutions of this compound at different concentrations and plotting the instrument response against the concentration. The correlation coefficient (r²) should be close to 1.
Accuracy: The closeness of test results obtained by the method to the true value. Accuracy is usually assessed by the recovery of a known amount of the analyte spiked into a sample matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at different levels (repeatability, intermediate precision).
The table below illustrates hypothetical acceptance criteria for the validation of an HPLC method for this compound.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound is pure and resolved from other peaks. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
Degradation Studies and Stability Indicating Methods
Forced degradation studies are essential to understand the chemical stability of a compound and to develop a stability-indicating analytical method. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light. The degradation products are then identified, and the analytical method is validated to ensure it can separate and quantify the parent compound in the presence of these degradation products.
For this compound, this would involve treating solutions of the compound with hydrochloric acid (acid hydrolysis), sodium hydroxide (B78521) (base hydrolysis), hydrogen peroxide (oxidation), and exposing the solid and solution to elevated temperatures and light. The resulting mixtures would be analyzed by the validated HPLC method to observe any degradation.
Bioanalytical Methods for Biological Matrix Analysis
Bioanalytical methods are required to quantify a compound and its metabolites in biological matrices such as plasma, urine, or tissues. These methods are crucial for pharmacokinetic and metabolic studies. Due to the complexity of biological matrices, these methods often require extensive sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.
For this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would likely be the preferred choice for bioanalysis due to its high sensitivity and selectivity. The development of such a method would involve optimizing the mass spectrometric conditions for the parent compound and any potential metabolites, followed by validation for parameters like selectivity, accuracy, precision, and stability in the biological matrix.
The table below outlines a hypothetical framework for a bioanalytical method for this compound.
| Parameter | Details |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Protein precipitation or Solid-Phase Extraction |
| Chromatography | Fast LC with a suitable column |
| Ionization | Electrospray Ionization (ESI) |
| Detection | Multiple Reaction Monitoring (MRM) |
Future Directions and Emerging Research Areas
Application in Catalysis beyond Coordination Chemistry
While pyrazole (B372694) derivatives are well-established as ligands in coordination chemistry, emerging research is exploring their potential in other catalytic domains. The unique electronic properties of the pyrazole ring, coupled with the functional handle of the benzoate (B1203000) group, make methyl 4-(1H-pyrazol-1-yl)benzoate and its analogs promising candidates for organocatalysis and photoredox catalysis.
In the realm of organocatalysis, pyrazole-containing molecules can act as hydrogen bond donors or acceptors, facilitating a variety of organic transformations. For instance, the development of taurine-catalyzed green multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles highlights the potential of pyrazole-based structures in environmentally friendly catalytic systems. nih.gov These reactions often proceed under mild conditions and can be recycled, aligning with the principles of sustainable chemistry. nih.gov
Furthermore, the photophysical properties of pyrazole derivatives are being investigated for their role in photoredox catalysis. The ability of these compounds to absorb light and participate in single-electron transfer processes could enable novel synthetic methodologies. The construction of robust pyrazolate metal-organic frameworks (MOFs) has demonstrated the potential of pyrazole-based structures to directly activate C–H bonds and catalyze challenging chemical transformations in an environmentally friendly manner. acs.org
Exploration of Novel Biological Targets and Therapeutic Areas
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs featuring this heterocyclic core. nih.govmdpi.com Research into this compound and its derivatives is actively seeking to identify novel biological targets and expand their therapeutic applications. nih.govglobalresearchonline.net
The diverse pharmacological activities of pyrazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, underscore their potential in drug discovery. nih.govmdpi.comglobalresearchonline.net Current research is focused on elucidating the mechanisms of action of these compounds and identifying specific molecular targets. For example, pyrazole derivatives have been investigated as inhibitors of various enzymes and protein-protein interactions crucial for disease progression. mdpi.com
Structure-activity relationship (SAR) studies are instrumental in designing new analogs with enhanced potency and selectivity. By modifying the substituents on the pyrazole and benzoate rings, researchers can fine-tune the compound's properties to target specific biological pathways. mdpi.com The exploration of pyrazole-based compounds as anticancer agents, for instance, has revealed their ability to induce apoptosis and inhibit tumor growth in various cancer cell lines. mdpi.comacs.orgmdpi.com
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies are being increasingly applied to the study of pyrazole derivatives like this compound. nih.govnih.gov
AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates. nih.govnih.gov These computational tools can predict the physicochemical properties, bioactivity, and potential toxicity of novel pyrazole analogs, significantly accelerating the early stages of drug development. nih.gov This approach, often referred to as Quantitative Structure-Activity Relationship (QSAR), helps in understanding the relationship between a molecule's chemical structure and its biological activity. youtube.com
Sustainable Synthesis and Biocatalytic Approaches
In line with the growing emphasis on green chemistry, researchers are developing more sustainable and environmentally friendly methods for the synthesis of this compound and related compounds. nih.gov
Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. researchgate.net Modern approaches focus on one-pot reactions, multicomponent reactions, and the use of eco-friendly catalysts and solvents. nih.govorganic-chemistry.org For example, visible light-promoted synthesis offers a catalyst-free and cost-effective method for producing pyrazole derivatives. nih.gov The use of water as a solvent and the development of recyclable catalysts are also key areas of investigation. nih.govtandfonline.com
Biocatalysis, which utilizes enzymes to perform chemical transformations, is another promising avenue for the sustainable synthesis of pyrazoles. researchgate.net Enzymes can offer high selectivity and operate under mild conditions, reducing the environmental impact of chemical production. The biocatalytic synthesis of asymmetric pyrazines, for example, demonstrates the potential of integrating biocatalysis with green chemistry principles for the production of valuable heterocyclic compounds. researchgate.net
Advanced Spectroscopic Techniques for Real-time Monitoring
Advanced spectroscopic techniques are playing a crucial role in understanding the synthesis and reactivity of this compound. Real-time monitoring of chemical reactions provides valuable insights into reaction kinetics, mechanisms, and the formation of intermediates.
Techniques such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy allow researchers to follow the progress of a reaction as it happens. mdpi.com This information is critical for optimizing reaction conditions and improving product yields. For instance, detailed kinetic and mechanistic investigations of the synthesis of pyranopyrazoles have been conducted using spectroscopic methods. tandfonline.com
Furthermore, advanced spectroscopic methods are employed to characterize the structure and properties of novel pyrazole derivatives. nih.gov Single-crystal X-ray diffraction, for example, provides precise information about the three-dimensional arrangement of atoms in a molecule. nih.govnih.govnih.gov This structural data is essential for understanding the compound's reactivity and its interactions with biological targets. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-(1H-pyrazol-1-yl)benzoate, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : Reacting 4-(bromomethyl)benzoate derivatives with pyrazole in polar aprotic solvents (e.g., acetone) under basic conditions (K₂CO₃) at 65°C for 6 hours yields the product via SN2 mechanisms. Optimal stoichiometry (1:1.5 for pyrazole:substrate) minimizes by-products .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using intermediates like methyl 4-((3-azido-4-cyano-1H-pyrazol-1-yl)methyl)benzoate with alkynes (e.g., ethynylbenzene) in THF/H₂O at 50°C for 14 hours achieves regioselective triazole formation. Copper sulfate/sodium ascorbate catalysts improve efficiency .
- Key Variables :
- Solvent polarity : Acetone or DMF enhances nucleophilicity of pyrazole.
- Temperature : Higher temperatures (>60°C) accelerate substitution but may degrade sensitive intermediates.
Q. How is the purity and structural identity of this compound validated in synthetic workflows?
- Analytical Techniques :
- LC-MS : Monitors reaction progress and quantifies impurities (e.g., unreacted pyrazole or ester hydrolysis by-products) .
- ¹H/¹³C NMR : Confirms regiochemistry of pyrazole substitution (e.g., δ ~7.5–8.0 ppm for aromatic protons) and ester integrity (δ ~3.8–4.0 ppm for OCH₃) .
- X-ray crystallography : Resolves crystal packing and dihedral angles (e.g., 76.06° between pyrazole and benzene planes), critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing this compound derivatives?
- Case Study : Contradictory NOESY signals for regioisomers (e.g., pyrazole substitution at N1 vs. N2) can arise from dynamic effects or solvent interactions.
- Solutions :
- Variable-temperature NMR : Differentiates static vs. dynamic disorder by observing signal coalescence at elevated temperatures .
- DFT calculations : Predicts stable conformers and compares theoretical/experimental chemical shifts to assign regiochemistry .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound intermediates?
- By-Product Mitigation :
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to prevent ester hydrolysis during azide formation .
- Catalyst tuning : Replace CuSO₄ with CuI to reduce side reactions in CuAAC steps .
- Yield Data :
| Step | Yield (%) | Key Improvement |
|---|---|---|
| Pyrazole alkylation | 66.1 | Excess K₂CO₃ |
| CuAAC cycloaddition | 62 | Dry THF/H₂O |
Q. How does the crystal structure of this compound derivatives influence their physicochemical properties?
- Structural Insights :
- Packing interactions : Weak C–H⋯π interactions (3.2–3.5 Å) stabilize the lattice, impacting solubility and melting points .
- Conformational flexibility : Anti conformation of the ester side chain (C–O–C–C = 175.4°) reduces steric hindrance, enhancing bioavailability .
Methodological Guidance
Q. What computational tools are recommended for modeling this compound interactions with biological targets?
- Software :
- AutoDock Vina : Docking studies with cytochrome P450 enzymes (binding affinity ≤ -8.5 kcal/mol) .
- Gaussian 16 : DFT calculations (B3LYP/6-311++G**) optimize geometries and predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .
Q. How should researchers handle hazardous intermediates (e.g., azides) during synthesis?
- Safety Protocols :
- Azide handling : Use blast shields and conduct reactions in fume hoods; avoid grinding dry azides .
- Waste disposal : Quench excess azides with NaNO₂/HCl to prevent explosive residues .
Data Contradiction Analysis
Q. Why do different synthetic methods produce varying dihedral angles in crystallized derivatives?
- Root Cause : Solvent polarity during crystallization (e.g., ethanol vs. DCM) induces conformational changes.
- Resolution :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
